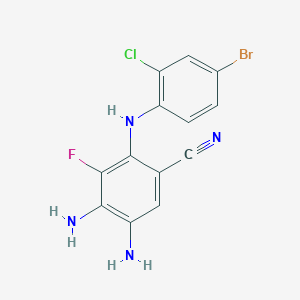

4,5-Diamino-2-(4-bromo-2-chlorophenylamino)-3-fluorobenzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4,5-diamino-2-(4-bromo-2-chloroanilino)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFN4/c14-7-1-2-10(8(15)4-7)20-13-6(5-17)3-9(18)12(19)11(13)16/h1-4,20H,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPMKNHJFQLMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)NC2=C(C(=C(C=C2C#N)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731555 | |

| Record name | 4,5-Diamino-2-(4-bromo-2-chloroanilino)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917980-14-4 | |

| Record name | 4,5-Diamino-2-(4-bromo-2-chloroanilino)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 4-Bromo-2-chlorobenzonitrile Intermediate

The starting intermediate, 4-bromo-2-chlorobenzonitrile, is prepared via a two-step reaction involving:

- Conversion of 4-bromo-2-chlorobenzaldehyde to the corresponding nitrile by reaction with sodium cyanide in aqueous solution.

- A diazotization and Sandmeyer-type bromination reaction where 4-amino-2-chlorobenzonitrile is diazotized with sodium nitrite in acidic aqueous solution at 0–5 °C, followed by treatment with copper(I) bromide in concentrated HCl to introduce the bromine substituent at the 4-position.

This method yields 4-bromo-2-chlorobenzonitrile with approximately 72–75% yield after purification by silica gel chromatography.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-bromo-2-chlorobenzaldehyde + NaCN (aq) | Conversion to 4-bromo-2-chlorobenzonitrile | Not specified |

| 2 | 4-amino-2-chlorobenzonitrile + NaNO2 + CuBr/HCl | Diazotization and bromination at 0–5 °C | 72–75 |

The introduction of amino groups at the 4 and 5 positions of the fluorobenzonitrile ring is typically achieved by nitration followed by reduction or by direct amination methods.

- Nitration of a trihalobenzoic acid derivative under fuming nitric acid and sulfuric acid conditions produces nitro-substituted intermediates.

- Subsequent reduction with aqueous ammonia at elevated temperatures (30–130 °C) under pressure (1–5 bar NH3) converts nitro groups to amino groups, yielding 4,5-diamino intermediates.

Coupling with 4-Bromo-2-chlorophenylamino Moiety

The coupling of the 4,5-diamino-3-fluorobenzonitrile intermediate with the 4-bromo-2-chlorophenylamino group is carried out via nucleophilic aromatic substitution or amide bond formation under controlled conditions.

- A key step involves reacting the amino-substituted benzonitrile with the substituted aniline derivative under conditions that promote selective amination.

- Reaction solvents such as acetonitrile or other polar aprotic solvents are used, often with catalysts or activating agents to facilitate coupling.

- The reaction temperature is controlled above ambient to optimize yield and selectivity.

Cyclization and Final Product Formation

In some synthetic routes, the compound serves as an intermediate for benzimidazole derivatives, where cyclization is induced by various methods (acidic, thermal, or catalytic cyclization).

- Five cyclization methods (Methods A-E) have been described for related benzimidazole cores, applicable to this compound’s intermediates.

- The cyclization step is crucial for forming the heterocyclic benzimidazole ring system but also confirms the presence and correct positioning of the amino and halogen substituents in the precursor compound.

| Method | Description | Conditions | Notes |

|---|---|---|---|

| A-E | Cyclization methods for benzimidazole | Acidic, thermal, catalytic | Applicable to intermediates |

- The crude products are typically purified by silica gel chromatography using petroleum ether and ethyl acetate mixtures (e.g., 10:1 ratio).

- Characterization includes NMR spectroscopy (1H, 19F), confirming the presence of amino, fluorine, and aromatic protons.

- Yields for the final compound are optimized by controlling reaction times, temperatures, and reagent stoichiometry.

The preparation of this compound involves a combination of classical aromatic substitution, nitration, reduction, and coupling techniques. The key to successful synthesis lies in the careful control of reaction conditions during the diazotization and bromination steps, the selective amination of the fluorobenzonitrile core, and the efficient coupling with the substituted phenylamino group. The methods described in patent literature provide robust and scalable routes, supported by analytical data and purification protocols ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Diamino-2-(4-bromo-2-chlorophenylamino)-3-fluorobenzonitrile can undergo various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The nitro groups can be reduced back to amino groups.

Substitution: The halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Wissenschaftliche Forschungsanwendungen

4,5-Diamino-2-(4-bromo-2-chlorophenylamino)-3-fluorobenzonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4,5-Diamino-2-(4-bromo-2-chlorophenylamino)-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key Observations :

- Fluorine Position: The target compound’s 3-fluoro substitution aligns with 3-fluorobenzonitrile, which exhibits a lower S₁ excitation energy (35,989 cm⁻¹) compared to 2-fluorobenzonitrile (36,028 cm⁻¹) .

- Amino Groups: The 4,5-diamino groups differentiate it from simpler fluorobenzonitriles, likely increasing solubility and hydrogen-bonding capacity, analogous to diamino-substituted ligands in antimicrobial metal complexes .

- Halogen Effects : The 4-bromo-2-chloro substituents introduce steric and electronic effects distinct from the dioxopiperidine and piperazine groups in the patented fluorobenzonitrile derivative . This may reduce metabolic degradation but increase molecular weight (~464 g/mol), impacting bioavailability.

Functional Comparisons

- Pharmaceutical Potential: The patented compound in demonstrates fluorobenzonitriles’ role in targeted therapies (e.g., proteolysis-targeting chimeras). The target compound’s bromo/chloro groups may enhance target selectivity but require optimization for solubility.

- However, bromo/chloro aromatics often carry risks of bioaccumulation, necessitating further safety studies.

Biologische Aktivität

4,5-Diamino-2-(4-bromo-2-chlorophenylamino)-3-fluorobenzonitrile, also known by its CAS number 917980-14-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrClF2N5, with a molecular weight of approximately 357.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the use of brominated and chlorinated aromatic amines. The specific synthetic pathway can vary based on the desired purity and yield, often employing techniques such as Suzuki coupling or nucleophilic substitution.

Anticancer Properties

Recent studies have investigated the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:

- Case Study 1 : In vitro tests demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM, with an IC50 value indicating effective inhibition at lower concentrations compared to standard chemotherapeutics .

The compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Kinases : It has been observed to inhibit specific kinases involved in cancer cell signaling pathways, leading to apoptosis.

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.

Antimicrobial Activity

In addition to anticancer properties, preliminary research indicates antimicrobial activity against certain bacterial strains:

- Case Study 2 : Testing against Staphylococcus aureus and Escherichia coli revealed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Effective Concentration (µM) | IC50/MIC (µg/mL) |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | >10 | 5 |

| Antimicrobial | Staphylococcus aureus | 32 | 32 |

| Escherichia coli | 32 | 32 |

Safety and Toxicology

While exploring the biological activity of this compound, safety considerations are paramount. Preliminary toxicity studies suggest moderate toxicity at high concentrations; thus, further investigations are warranted to assess long-term effects and therapeutic windows.

Q & A

Basic Question: What are the recommended synthetic routes for 4,5-Diamino-2-(4-bromo-2-chlorophenylamino)-3-fluorobenzonitrile, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous fluoropyridine derivatives (e.g., 4g and 4h in ). Key steps include:

- Coupling protocol : Use Pd(OAc)₂/XPhos catalytic systems with Cs₂CO₃ as a base in refluxing toluene or dioxane.

- Substrate selection : Start with halogenated precursors (e.g., bromo/chloro-fluorobenzonitrile intermediates) and aryl amines.

- Optimization : Vary temperature (80–120°C), solvent polarity, and ligand-to-metal ratios to improve yields. For example, reports yields of 50–68% using similar protocols .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization (e.g., from ethyl acetate) to achieve >95% purity.

Basic Question: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- Mass spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass: 354.0174 g/mol, ). Electrospray ionization (ESI) in positive ion mode is recommended for accurate mass determination .

- NMR spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons and amine groups. Coupling constants (e.g., ) help confirm fluorine substitution patterns .

- X-ray crystallography : Refine crystal structures using SHELXL ( ). Key parameters:

Advanced Question: How can researchers resolve contradictions in reaction yields or spectroscopic data across different synthetic protocols?

Answer:

- Yield discrepancies :

- Catalyst activity : Test alternative ligands (e.g., SPhos vs. XPhos) to improve turnover.

- Intermediate stability : Monitor intermediates via LC-MS to detect degradation (e.g., amine oxidation).

- Spectral inconsistencies :

Advanced Question: What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) :

- Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax values.

- Reactivity mapping :

Basic Question: How should solubility and stability be assessed for this compound in different experimental conditions?

Answer:

- Solubility profiling :

- Stability assays :

Advanced Question: What methodologies are recommended for analyzing intermolecular interactions in cocrystals or pharmaceutical formulations?

Answer:

- Cocrystal engineering :

- Screen with GRAS coformers (e.g., succinic acid) via solvent-drop grinding.

- Characterize hydrogen bonds (N–H⋯N, N–H⋯O) via X-ray diffraction and IR spectroscopy.

- Thermal analysis :

Advanced Question: How can researchers address challenges in experimental phasing during crystallographic studies?

Answer:

- Heavy-atom derivatization : Introduce bromine/chlorine atoms (already present in the compound) for anomalous dispersion phasing.

- SHELX pipelines :

- Validation : Cross-check with molecular replacement (Phaser) if homologous structures exist .

Basic Question: What safety and handling protocols are essential for working with this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.